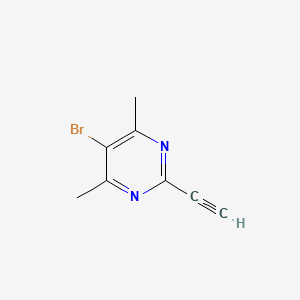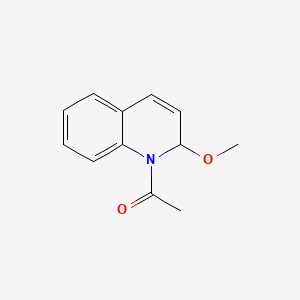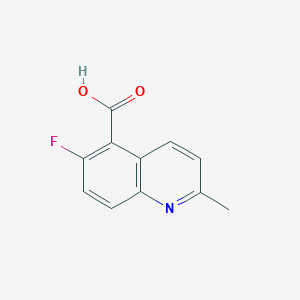
Sodium 3-amino-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-amino-1-naphthoate is an organic compound derived from naphthalene, characterized by the presence of an amino group at the third position and a carboxylate group at the first position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-amino-1-naphthoate typically involves the nitration of 1-naphthoic acid followed by reduction and neutralization. The process begins with the nitration of 1-naphthoic acid using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The resulting 3-nitro-1-naphthoic acid is then reduced to 3-amino-1-naphthoic acid using a reducing agent such as iron powder in the presence of hydrochloric acid. Finally, the 3-amino-1-naphthoic acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions: Sodium 3-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like iron powder or catalytic hydrogenation.
Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of azo compounds or other substituted derivatives.
科学的研究の応用
Sodium 3-amino-1-naphthoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 3-amino-1-naphthoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylate group can interact with metal ions and other positively charged species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
3-amino-1-naphthoic acid: Similar structure but lacks the sodium ion.
1-amino-2-naphthoic acid: Different position of the amino group.
2-amino-1-naphthoic acid: Different position of the amino group.
Uniqueness: Sodium 3-amino-1-naphthoate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring, which imparts distinct chemical properties and reactivity. The sodium ion enhances its solubility in water, making it more suitable for various applications compared to its non-sodium counterparts.
特性
分子式 |
C11H8NNaO2 |
|---|---|
分子量 |
209.18 g/mol |
IUPAC名 |
sodium;3-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
InChIキー |
BNZWGVMVIFOIQR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)
![7-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11894289.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)







![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)
